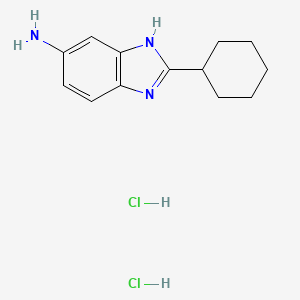
2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C13H17N3.2ClH . It has a molecular weight of 288.22 .
Molecular Structure Analysis
The InChI code for 2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is 1S/C13H17N3.2ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;;/h6-9H,1-5,14H2,(H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .科学的研究の応用
Synthesis and Biological Evaluation
A study by Sharma et al. (2010) detailed the synthesis of benzimidazole derivatives, highlighting their potent antihypertensive activities. These compounds were synthesized through a series of reactions involving Schiff bases and cyclocondensation, demonstrating significant effects in antihypertensive activity screening. This research underscores the therapeutic potential of benzimidazole derivatives in managing hypertension, emphasizing the importance of structural modifications to enhance biological activity (Manik Sharma, D. Kohli, & Smita Sharma, 2010).
Antimicrobial and Genotoxic Properties
Benvenuti et al. (1997) explored the synthesis of 1H-benzoimidazol-2-ylamine derivatives, determining their crystal and molecular structures through X-ray diffraction analysis. These compounds exhibited notable antimicrobial and genotoxic activities, providing insights into their potential as therapeutic agents against microbial infections while also raising considerations for their genotoxic effects (S. Benvenuti, F. Severi, & A. Sacchetti, 1997).
Phosphorescent Materials
Huang et al. (2004) reported on the synthesis of highly phosphorescent bis-cyclometalated iridium complexes containing benzoimidazole-based ligands. These complexes were used in light-emitting devices, showcasing a range of emission colors from green to red. This study highlights the application of benzimidazole derivatives in developing advanced materials for optoelectronic devices, emphasizing their potential in improving device efficiency and color tuning (Wei-sheng Huang, Jiann T. Lin, & Chin-Hsing Chien, 2004).
Catalytic Mechanisms
Lee et al. (2012) developed a chiral 2-aminobenzimidazole organocatalyst, demonstrating its efficacy in catalyzing Michael addition reactions. Their work provided a systematic investigation into the catalyst's mechanism, showcasing how different substituents and reaction conditions affect catalytic performance and enantioselectivity. This research contributes to the field of organocatalysis, offering valuable insights into designing more efficient and selective catalytic systems (Myungmo Lee, Lei Zhang, & Yohan Park, 2012).
Antimicrobial Activity of Benzimidazole Derivatives
El-Meguid (2014) synthesized benzimidazole derivatives attached to various amino acids, sulfamoyl, and pyrrole moieties, evaluating their antimicrobial activities against a range of bacteria and fungi. The study revealed that some derivatives exhibited significant antimicrobial effects, highlighting the role of benzimidazole compounds in developing new antimicrobial agents (E. A. Abd El-Meguid, 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-cyclohexyl-3H-benzimidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;;/h6-9H,1-5,14H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXPINBAQOCLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2844986.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2844988.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2844990.png)
![3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile](/img/structure/B2844991.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2844993.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2844995.png)
![3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2844996.png)

![N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2845002.png)
![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2845004.png)
![([4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2845005.png)

![3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2845008.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2845009.png)